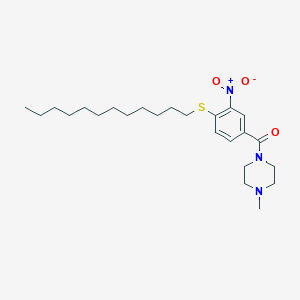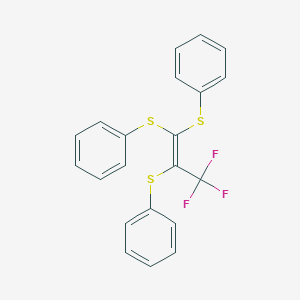
1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is an organofluorine compound characterized by the presence of trifluoromethyl and phenylthio groups attached to a propene backbone
Métodos De Preparación
The synthesis of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- typically involves the reaction of 3,3,3-trifluoropropene with phenylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of phenylthio groups to the propene backbone. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the phenylthio groups to thiols or other sulfur-containing functionalities.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylthio groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- can be compared with other similar compounds, such as:
3,3,3-Trifluoro-1-propene: Lacks the phenylthio groups, making it less reactive in certain chemical transformations.
1,1,2-Trichloro-3,3,3-trifluoro-1-propene: Contains chlorine atoms instead of phenylthio groups, leading to different reactivity and applications.
2-Bromo-3,3,3-trifluoro-1-propene: The presence of a bromine atom provides different reactivity patterns, particularly in substitution reactions.
The uniqueness of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- lies in its combination of trifluoromethyl and phenylthio groups, which impart distinct chemical properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
[3,3,3-trifluoro-1,1-bis(phenylsulfanyl)prop-1-en-2-yl]sulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3S3/c22-21(23,24)19(25-16-10-4-1-5-11-16)20(26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOENYNQUDFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
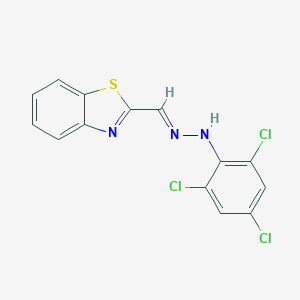
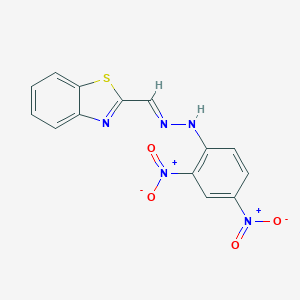
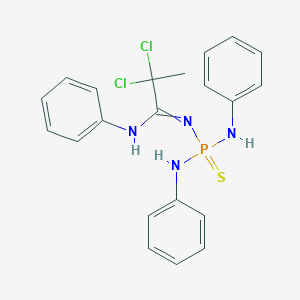
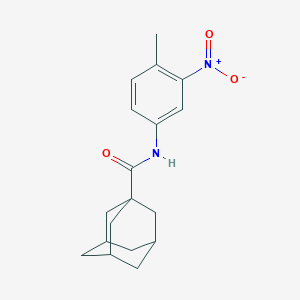
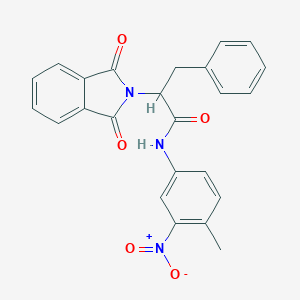
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B381966.png)
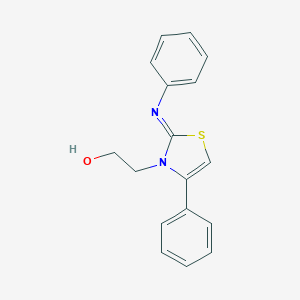
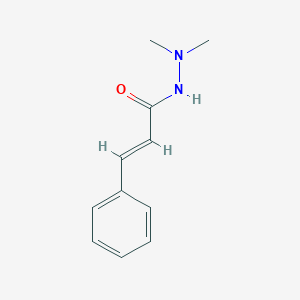
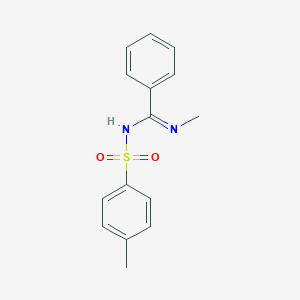
![4-[4-(4-Bromophenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenol](/img/structure/B381974.png)
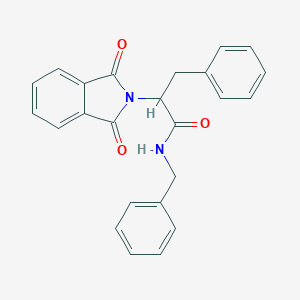
methylene]benzenesulfonamide](/img/structure/B381976.png)
![N-(3-methoxyphenyl)-3-[2-(octadecyloxy)phenyl]-3-oxopropanamide](/img/structure/B381979.png)
